propan-2-yl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization to form the thiophene ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, thiophene derivatives are studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate due to its ability to interact with various biological targets .
Industry
In the industrial sector, thiophene derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H29NO3S2 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO3S2/c1-18(2)31-27(30)23-21-16-10-5-11-17-22(21)33-26(23)28-25(29)24(19-12-6-3-7-13-19)32-20-14-8-4-9-15-20/h3-4,6-9,12-15,18,24H,5,10-11,16-17H2,1-2H3,(H,28,29) |
InChI Key |
JVDUFHORDYRKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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